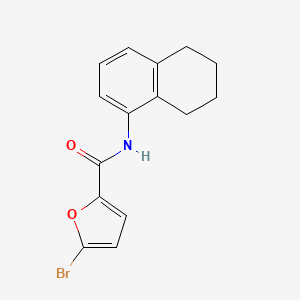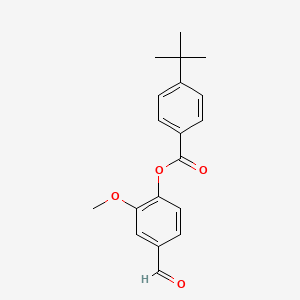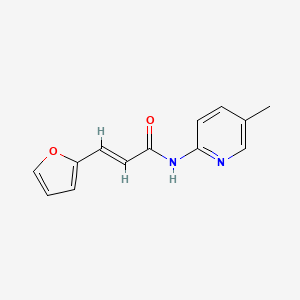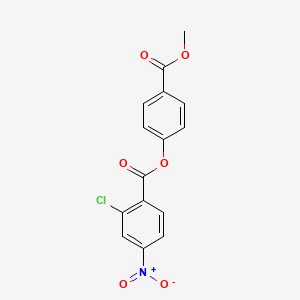![molecular formula C22H17NO2 B5712583 2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5712583.png)
2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione, also known as DMPI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPI is a yellow crystalline powder that has a molecular weight of 347.4 g/mol. In
Mecanismo De Acción
The mechanism of action of 2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione is not fully understood. However, it has been suggested that this compound exerts its anticancer effects by inhibiting the activity of the transcription factor NF-κB, which plays a key role in the regulation of cell survival, proliferation, and inflammation. This compound has also been found to induce the expression of pro-apoptotic proteins such as Bax and downregulate the expression of anti-apoptotic proteins such as Bcl-2, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to possess potent antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO) in cells. This compound has also been found to inhibit the activity of the pro-inflammatory cytokines TNF-α and IL-6. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which is a critical step in the metastatic process.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, this compound has some limitations. It is insoluble in water and requires the use of organic solvents for experiments. This compound is also relatively expensive compared to other compounds used in research.
Direcciones Futuras
2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione has the potential to be used in various fields, including cancer research, neurodegenerative disease research, and drug development. Future research could focus on the optimization of the synthesis method to increase the yield and reduce the cost of this compound. Further studies could also investigate the mechanism of action of this compound and its potential applications in other diseases. In addition, the development of this compound derivatives with improved solubility and bioavailability could enhance its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound possesses potent antioxidant, anti-inflammatory, and anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, induce apoptosis in cancer cells, and have neuroprotective effects. This compound has several advantages for lab experiments, but also has some limitations. Future research could focus on optimizing the synthesis method, investigating the mechanism of action, and developing this compound derivatives with improved properties.
Métodos De Síntesis
2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione can be synthesized using a one-pot three-component reaction of indene-1,3-dione, 2,5-dimethyl-1-phenylpyrrole, and benzaldehyde. The reaction is carried out in the presence of a catalytic amount of p-toluenesulfonic acid in ethanol at room temperature. The yield of this compound obtained from this synthesis method is reported to be around 80%.
Aplicaciones Científicas De Investigación
2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione has been extensively studied for its potential applications in various fields. It has been found to possess potent antioxidant, anti-inflammatory, and anticancer properties. This compound has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. This compound has also been shown to have neuroprotective effects and has the potential to be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO2/c1-14-12-16(15(2)23(14)17-8-4-3-5-9-17)13-20-21(24)18-10-6-7-11-19(18)22(20)25/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIUFNRRFSPTOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=C3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)acetamide](/img/structure/B5712505.png)
![N-(2-methoxyethyl)-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B5712523.png)

![N-(2-methoxy-5-methylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5712532.png)
![N'-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide](/img/structure/B5712541.png)



![3-hydroxy-N'-{[5-(2-pyridinylthio)-2-furyl]methylene}-2-naphthohydrazide](/img/structure/B5712560.png)
![N-{2-methyl-4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5712564.png)


![(4-methoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5712593.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5712602.png)